4,6-Decadiyn-1,10-diol

概要

説明

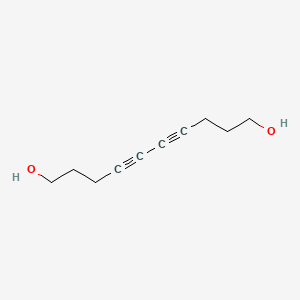

4,6-Decadiyn-1,10-diol is an organic compound with the molecular formula C₁₀H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is characterized by the presence of two triple bonds (diyn) between carbon atoms at positions 4 and 6 in the carbon chain. It is used in various chemical reactions and has applications in scientific research due to its unique structure and properties .

準備方法

Synthetic Routes and Reaction Conditions

4,6-Decadiyn-1,10-diol can be synthesized through oxidative coupling of 4-pentyn-1-ol using Hay’s method. This method involves the use of a copper(I) chloride and tetramethylethylenediamine (TMEDA) catalyst system. The reaction is typically carried out at room temperature, and the product is obtained with a yield of approximately 79% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for larger scale production. This may include the use of continuous flow reactors and more efficient catalyst systems to improve yield and reduce production costs.

化学反応の分析

Types of Reactions

4,6-Decadiyn-1,10-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of deca-4,6-diene-1,10-diol or decane-1,10-diol.

Substitution: Formation of halogenated derivatives such as 4,6-dibromo-1,10-decadiene.

科学的研究の応用

Synthesis and Characterization

4,6-Decadiyn-1,10-diol is typically synthesized via the oxidative coupling of 4-pentyn-1-ol using Hay's method . The subsequent reaction of the diol with n-butylisocyanate acetate yields urethane-substituted PDAs . For instance, the synthesis of 3BCMU, a type of Polydiacetylene, involves the oxidative coupling of 4-pentyn-1-ol to produce this compound, followed by a reaction with n-butylisocyanate acetate .

Scientific Research Applications

This compound is used in the creation of various polydiacetylenes, such as poly[this compound-bis(n-butoxy-carbonyl-methyl-urethane)] (poly3BCMU) . These PDAs exhibit different properties based on their structural conformation:

- Conformation: Poly3BCMU can assume different conformations based on the solvent used. In poor solvents, it tends to have a more extended, planar conformation compared to good solvents .

- Electrical Properties: PDAs derived from this compound show interesting electrical conductivity and phase transition behaviors, making them useful in electronic applications .

- Exciton Transport: PDAs are used to study exciton transport. For example, studies compare "blue" and "red" PDA, which have different backbone structures (planar vs. twisted) . The diffusion coefficients and exciton lifetimes vary between these forms, impacting their effectiveness in different applications .

Polydiacetylene Applications

- Electric Conductivity: Gels made from polydiacetylenes like P(4BCMU) (a derivative of this compound) exhibit electrical conductivity that changes with temperature. Doping these gels with iodine can enhance their conductivity . The electric conductivity of P(4BCMU)/TOL gel can be enhanced approximately 20 times by doping with iodine .

- Chemosensors: Polydiacetylenes can be designed to change color or fluorescence in response to specific chemical or biological stimuli, making them useful in chemosensors and biosensors.

- Nonlinear Optics: Due to their conjugated structure, PDAs exhibit nonlinear optical properties, which can be utilized in optoelectronic devices.

Case Studies

Exciton Diffusion in Polydiacetylenes: Femtosecond transient absorption microscopy is employed to study exciton diffusion in highly ordered, one-dimensional conjugated polymers made from urethane-substituted polydiacetylene . "Blue" PDA shows no dependence of mean square displacement (MSD) on carrier density, whereas "red" PDA shows an increase in the diffusion coefficient at higher pump fluences, indicating exciton-exciton annihilation effects . The mean diffusion coefficient of 'blue' PDA is 34 ± 10 cm2 s-1, which is significantly larger than 'red' PDA with 7 ± 6 cm2 s-1 .

作用機序

The mechanism of action of 4,6-Decadiyn-1,10-diol primarily involves its ability to undergo polymerization and form conjugated polymers. These polymers exhibit unique electronic properties due to the conjugated system of alternating single and triple bonds. The molecular targets and pathways involved include the interaction with various catalysts and reagents that facilitate polymerization and other chemical transformations .

類似化合物との比較

Similar Compounds

5,7-Dodecadiyn-1,12-diol: Similar structure with additional carbon atoms in the chain.

4,6-Nonadecadiyn-1,10-diol: Similar structure with different substituents on the carbon chain.

Uniqueness

4,6-Decadiyn-1,10-diol is unique due to its specific positioning of triple bonds and hydroxyl groups, which allows it to form highly conjugated polymers with distinct electronic and photonic properties. This makes it particularly valuable in the synthesis of advanced materials and in scientific research applications .

生物活性

4,6-Decadiyn-1,10-diol (CAS Number: 70283-74-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Density | 1.07 g/cm³ |

| Melting Point | 45.5 °C |

| Boiling Point | 45-47 °C |

| Flash Point | 181.3 °C |

These properties indicate that this compound is a relatively low-boiling compound with moderate density and a specific melting point, making it suitable for various applications in chemical synthesis and biological studies .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of diacetylenes in inhibiting the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells by activating caspase pathways . This suggests a potential role in cancer therapy or as a lead compound for further drug development.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that diacetylenes can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Diaz et al. (2006) explored the antimicrobial efficacy of various diacetylenes, including derivatives of this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a study published in Chemistry - An Asian Journal, Volchkov et al. (2011) investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

特性

IUPAC Name |

deca-4,6-diyne-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPYWBZRUNDXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CC#CCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374131 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70283-74-8 | |

| Record name | 4,6-Decadiyn-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70283-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,6-Decadiyn-1,10-diol in materials science?

A1: this compound serves as a crucial building block in the synthesis of polydiacetylenes [, , , ]. These polymers are known for their unique optical and electrical properties, making them attractive for applications in sensors, transistors, and other optoelectronic devices.

Q2: How does the structure of this compound-based polymers influence their properties?

A2: The structure of the side chains attached to the this compound backbone significantly influences the polymer's properties. For instance, in poly[this compound-bis(n-butoxy-carbonylmethyl urethane)] (P(3BCMU)), the n-butoxy-carbonylmethyl urethane side chains contribute to its gelation properties and influence its conductivity in different solvents [, ].

Q3: How does solvent choice affect the behavior of polydiacetylene gels derived from this compound?

A3: Solvent choice has a significant impact on the properties of these gels. Research shows that the electronic conductivity of P(3BCMU) gels increases with the dielectric constant of the solvent []. This highlights the importance of carefully selecting solvents to tune the material's properties for specific applications.

Q4: Can this compound be used to create blended polydiacetylene systems? What are the advantages?

A4: Yes, this compound derivatives can be co-polymerized with other diacetylenes to create blend systems []. For example, blends of P(3BCMU) and poly[5,7-dodecadiyn-1,12-diol-bis(n-butoxy carbonyl methylurethane)] (P(4BCMU)) exhibit interesting properties not observed in the individual polymers, including enhanced conductivity and unique UV-vis absorption bands, suggesting potential charge transfer interactions [].

Q5: What analytical techniques are used to characterize polymers derived from this compound?

A5: Various techniques are employed to characterize these polymers, including:

- Spectroscopy: UV-vis spectroscopy helps analyze the characteristic color transitions associated with conformational changes in polydiacetylenes [, ]. Raman spectroscopy provides information on the vibrational modes and structural properties of the polymers [].

- Rheology: Shear modulus measurements are used to study the gel-to-sol transition temperatures and the mechanical properties of the gels [, ].

- Electrical conductivity measurements: Both DC and AC conductivity measurements are employed to investigate the charge transport mechanisms in these materials [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。